

# Technical Guide: Reactivity & Stability of 2-Ethyl-oxazole-5-carbaldehyde

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## Compound of Interest

Compound Name: 2-Ethyl-oxazole-5-carbaldehyde

CAS No.: 1126634-01-2

Cat. No.: B3213765

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## Executive Technical Summary

**2-Ethyl-oxazole-5-carbaldehyde** (CAS: Analogous to 118994-86-8) is a bifunctional heterocyclic building block. It features a 1,3-oxazole core stabilized by a C2-ethyl group and activated by a C5-formyl group.

In medicinal chemistry, this molecule serves as a critical "masked" dipeptide equivalent and a rigid linker. Unlike furan derivatives, the oxazole ring exhibits superior metabolic stability, yet the C5-aldehyde moiety renders it highly reactive toward nucleophiles. The C2-ethyl group provides steric bulk and weak inductive donation (+I), modulating the ring's electron deficiency compared to its C2-unsubstituted counterparts.

## Core Properties Matrix

Property	Characteristic	Implication for Handling
Electronic State	-deficient heteroaromatic	Resistant to electrophilic attack; susceptible to nucleophiles.
C5-Formyl Reactivity	High Electrophilicity	Rapidly forms imines/hemiacetals; prone to oxidation.
C2-Ethyl Effect	Inductive Donor (+I)	Stabilizes ring against hydrolytic cleavage vs. C2-H.
Physical State	Low-melting solid/oil (predicted)	Handle as a liquid; store frozen to prevent polymerization.

## Chemical Architecture & Reactivity Logic

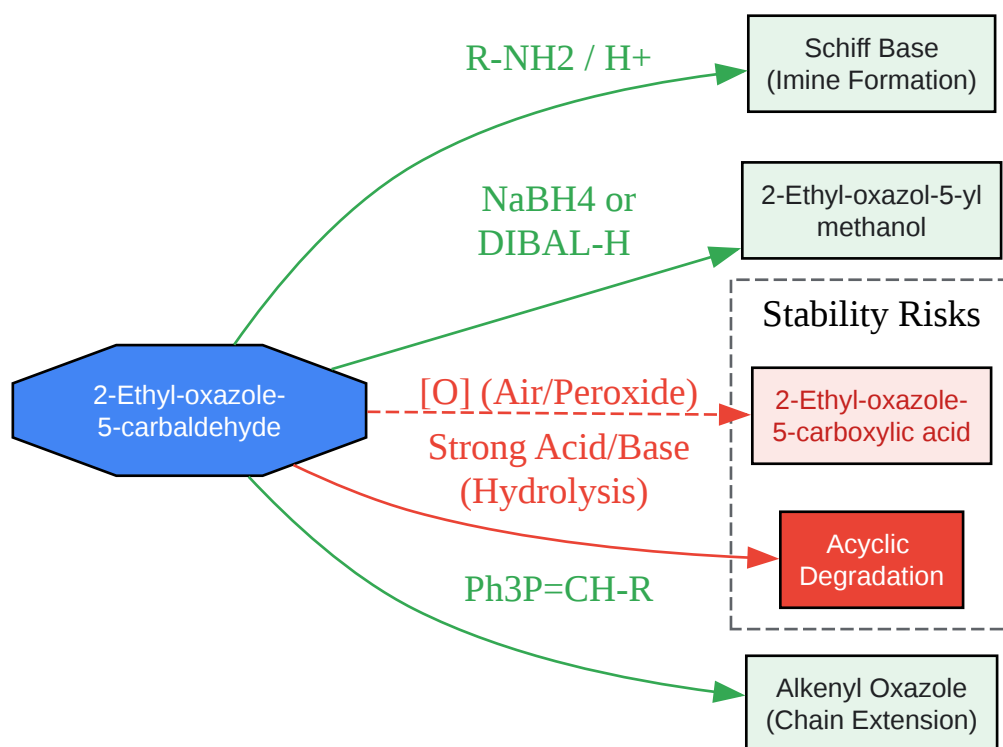
The reactivity of **2-Ethyl-oxazole-5-carbaldehyde** is governed by the push-pull relationship between the electron-rich oxygen/nitrogen lone pairs and the electron-withdrawing formyl group.

### Electronic Distribution

- The Oxazole Ring: The O1 atom donates electron density into the ring via resonance, while N3 withdraws it. This creates a dipole.
- The C5-Formyl Group: Strongly electron-withdrawing (mesomeric -M effect). It depletes electron density from the C5 position, making the C5-H (if it were present) acidic, but here it activates the carbonyl carbon for nucleophilic attack.
- The C2-Ethyl Group: Acts as a weak electron donor. This is critical for stability; C2-unsubstituted oxazoles are prone to deprotonation and ring-opening. The ethyl group blocks this degradation pathway.

### Reactivity Map (DOT Visualization)

The following diagram illustrates the primary reaction pathways and stability bottlenecks.



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Figure 1: Mechanistic pathways for **2-Ethyl-oxazole-5-carbaldehyde**.<sup>[1]</sup> Green arrows indicate synthetic utility; red arrows indicate degradation risks.

## Synthesis Strategy: The "Self-Validating" Protocol

Direct formylation (Vilsmeier-Haack) of 2-ethyloxazole is often low-yielding due to the ring's electron deficiency. The most robust, chemically reliable route is the Oxidation of the Alcohol Precursor, derived from the ester. This approach is "self-validating" because the intermediate alcohol is stable, purifiable, and easy to characterize before the final sensitive oxidation step.

## Recommended Route: Ester Reduction-Oxidation

Pathway: Ethyl 2-ethyl-oxazole-5-carboxylate

2-Ethyl-oxazol-5-yl-methanol

Aldehyde.

### Step 1: Synthesis of Ethyl 2-ethyl-oxazole-5-carboxylate

- Method: Cyclodehydration of ethyl 2-chloro-3-oxopropionate with propionamide (Cornforth/Robinson-Gabriel type).
- Why: This builds the ring with the substituents already in place, avoiding regioselectivity issues later.

## Step 2: Reduction to Alcohol (Protocol)

- Reagents:

(0.6 equiv) in THF at 0°C.

- Procedure:

- Suspend

in anhydrous THF under Argon.

- Add the ester dropwise at 0°C.

- Quench with Fieser method (

mL

,

mL 15% NaOH,

mL

).

- Checkpoint: Isolate the alcohol. It should be a stable solid/oil. Verify by NMR (methylene doublet at ~4.6 ppm).

## Step 3: Oxidation to Aldehyde (Protocol)

- Reagents:

(activated) in DCM or Swern Oxidation.

- Why:

is mild and avoids over-oxidation to the carboxylic acid, which is a common failure mode with chromic reagents.

- Procedure:
  - Dissolve alcohol in DCM (0.1 M).
  - Add activated  
  
(10-20 equiv).
  - Stir at RT for 12-24h. Monitor by TLC (Aldehyde moves faster than alcohol).
  - Filter through Celite.
  - Critical Step: Evaporate solvent without heating above 30°C to prevent polymerization.

## Stability & Storage Guidelines

The stability of **2-Ethyl-oxazole-5-carbaldehyde** is compromised by two factors: Autoxidation and Hydration.

### Autoxidation

Like many heteroaromatic aldehydes, this compound is prone to autoxidation to 2-ethyl-oxazole-5-carboxylic acid.

- Mechanism: Radical chain reaction initiated by trace metals or light.
- Mitigation: Store under Argon/Nitrogen.

### Hydrolytic Stability

The oxazole ring is relatively stable to neutral water but sensitive to strong acids.

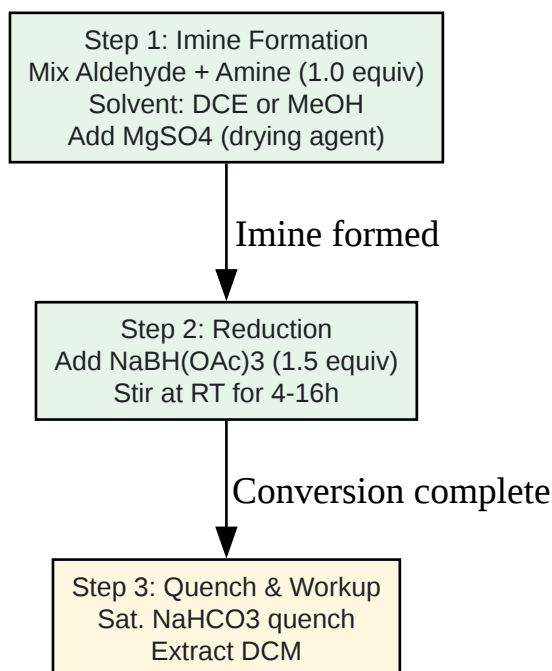
- Acidic Conditions: Prolonged exposure to pH < 2 leads to ring opening (cleavage of the O1-C2 bond) to form acyclic acylamino ketones.
- Basic Conditions: Generally stable, but strong bases can induce Cannizzaro reactions on the aldehyde.

## Storage Protocol

Condition	Requirement	Reason
Temperature	-20°C	Slows polymerization and autoxidation.
Atmosphere	Argon/Nitrogen	Prevents formation of carboxylic acid.
Container	Amber Glass	UV light can catalyze radical decomposition.
Stabilizer	None usually added	If long-term storage is needed, store as the acetal (protect with ethylene glycol) and deprotect immediately before use.

## Experimental Workflow: Reductive Amination

One of the most common applications of this scaffold is linking it to an amine.



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Figure 2: Standard Reductive Amination Workflow.

Critical Note on Reductive Amination: Do not use strong acids (like HCl) to catalyze the imine formation, as this may degrade the oxazole ring. Use mild Lewis acids (Ti(OiPr)<sub>4</sub>) or simply magnesium sulfate to drive equilibrium.

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